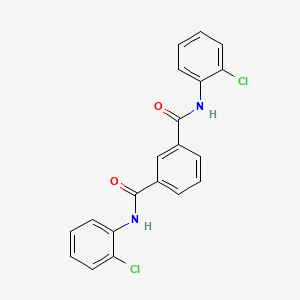

N,N'-bis(2-chlorophenyl)isophthalamide

Description

N,N'-bis(2-chlorophenyl)isophthalamide is a bis-amide compound featuring two 2-chlorophenyl substituents attached to the isophthalamide backbone. The chlorophenyl groups confer distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Propriétés

IUPAC Name |

1-N,3-N-bis(2-chlorophenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJORMXFEQHUKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

| Substituent | Solubility | Reactivity | Key Interactions |

|---|---|---|---|

| 2-Chlorophenyl | Low | Electrophilic | π-π stacking, halogen bonds |

| Mercaptoethyl (-CH2SH) | Moderate | Nucleophilic (thiol) | Metal coordination, H-bonding |

| Hydroxyphenyl (-OH) | High | H-bond donor/acceptor | O−H···O, π-π stacking |

| Piperidinyl | Low | Sterically hindered | Van der Waals, C−H···π |

Q & A

Q. What synthetic methodologies are effective for producing N,N'-bis(2-chlorophenyl)isophthalamide with high purity?

- Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution reaction. A typical protocol involves reacting isophthaloyl chloride with 2-chloroaniline in an inert solvent (e.g., chloroform or dichloromethane) under basic conditions (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side reactions. After completion, the product is precipitated using dilute HCl, filtered, and washed with solvent-water mixtures. Recrystallization in ethanol yields pure product. Purity is validated via LC-MS using a C-18 column with a methanol/water gradient (0.1% formic acid) and ESI-MS detection .

- Example Data Table :

| Reagent Ratio (isophthaloyl chloride : 2-chloroaniline) | Solvent | Temperature (°C) | Yield (%) | Purity (LC-MS) |

|---|---|---|---|---|

| 1:2.2 | CHCl₃ | 0–5 | 70–75 | >98% |

Q. Which spectroscopic techniques are optimal for structural confirmation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm aromatic proton environments (δ 7.5–8.5 ppm for isophthalamide backbone) and chloro-substituted phenyl groups.

- LC-MS/MS : Positive ESI mode detects the molecular ion [M+H]⁺, with fragmentation patterns verifying the amide bonds and chlorophenyl substituents .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the isophthalamide core .

Advanced Research Questions

Q. How can conflicting crystallographic data on N,N'-bis(2-chlorophenyl)isophthalamide derivatives be resolved?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For ambiguous cases (e.g., disordered Cl atoms or non-covalent interactions), supplement with Hirshfeld surface analysis and density functional theory (DFT) calculations. For example, in related bis-phenyl isophthalamides, π-π stacking (3.5–4.0 Å) and C-H···O hydrogen bonds dominate packing .

- Key Crystallographic Parameters (hypothetical example):

| Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | R-factor |

|---|---|---|---|---|---|---|---|

| P1 | 10.4 | 11.1 | 12.1 | 63.5 | 79.8 | 71.1 | 0.052 |

Q. What experimental strategies assess the metal-chelating potential of N,N'-bis(2-chlorophenyl)isophthalamide?

- Methodological Answer :

- UV-Vis Titration : Monitor absorbance changes upon addition of metal ions (e.g., Cu²⁺, Hg²⁺) in ethanol/water. A bathochromic shift suggests ligand-to-metal charge transfer.

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kₐ) and stoichiometry. For example, related isophthalamides show 1:1 binding with Cu²⁺ (log Kₐ ~4.5) .

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry (e.g., square planar vs. octahedral) for metal complexes .

Q. How can computational modeling predict the redox behavior of N,N'-bis(2-chlorophenyl)isophthalamide?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G**) to determine:

- HOMO-LUMO gaps : Predict electron donor/acceptor capacity.

- Electrostatic Potential Maps : Identify reactive sites for oxidation (e.g., amide N-H) or reduction (chlorophenyl Cl atoms).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform vs. DMSO) to assess stability .

Toxicity and Environmental Impact

Q. What in vitro models are suitable for preliminary toxicity screening?

- Methodological Answer :

- Cell Viability Assays : Use human endothelial cells (e.g., HUVECs) treated with 10–100 µM compound. Measure cytotoxicity via MTT or GSH-Glo assays (e.g., EC₅₀ ~50 µM for related thiol-containing analogs) .

- Ames Test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction) .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic vs. crystallographic bond-length measurements?

- Methodological Answer :

- SCXRD : Provides definitive bond lengths (e.g., C-Cl: 1.72–1.75 Å).

- DFT Optimization : Compare computed bond lengths (e.g., Gaussian09) with experimental XRD data. Discrepancies >0.05 Å suggest crystal packing effects or measurement errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.